![molecular formula C12H13NO4 B2954080 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid CAS No. 24246-92-2](/img/structure/B2954080.png)
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 24246-92-2 . It has a molecular weight of 235.24 and its IUPAC name is 4-oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is 1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved data.Applications De Recherche Scientifique
Antiretroviral Therapy
Research suggests that derivatives of this compound could act as inhibitors for non-nucleoside reverse transcriptase, an enzyme critical for the replication of HIV. This makes it a candidate for the development of new antiretroviral drugs that could be used in highly effective antiretroviral therapy .
Anaphylatoxin Receptor Antagonism
Modifications of the core structure of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid have shown promise in creating antagonists for anaphylatoxin receptors. These receptors play a role in immune responses, and their inhibition could be beneficial in treating allergic reactions and other immune-related disorders .
Platelet Aggregation Inhibition
There is potential for this compound to be used in the development of platelet aggregation inhibitors. Such inhibitors are valuable in the prevention of thrombosis and other cardiovascular diseases where platelet aggregation plays a significant role .
Protein CYP2H Substrate
The compound could be explored as a substrate for the protein CYP2H, which is involved in drug metabolism. Understanding its interaction with CYP2H can provide insights into how drugs are metabolized in the body and lead to the development of better pharmaceuticals with improved pharmacokinetic profiles .
Kidney Function Research
Research into kidney function and disorders could benefit from the use of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid. It may help in studying the mechanisms of kidney disease and in the development of treatments that target specific pathways involved in renal impairment .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As always, proper safety precautions should be taken when handling this compound.
Propriétés
IUPAC Name |
4-oxo-4-(phenacylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKUOVISGPERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)
![8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2954000.png)
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)
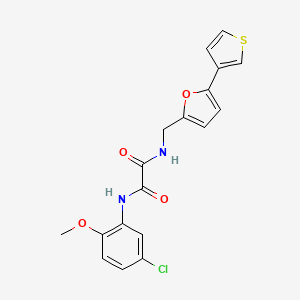


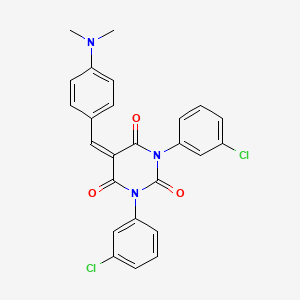
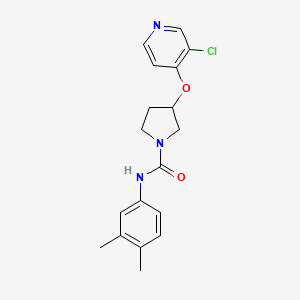

![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)
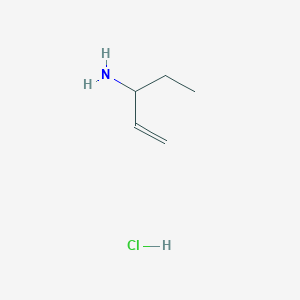
![3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954017.png)
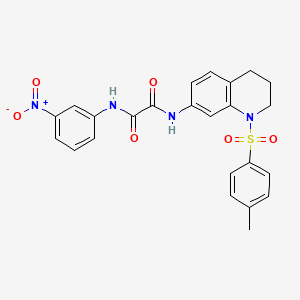
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)